(3-Fluoro-2-formylphenyl)boronic acid
Overview
Description
(3-Fluoro-2-formylphenyl)boronic acid is an organic compound with the molecular formula C7H6BFO3. It is a boronic acid derivative that features a fluorine atom and a formyl group attached to a phenyl ring.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
(3-Fluoro-2-formylphenyl)boronic acid undergoes an unprecedented tautomeric rearrangement in solution . This suggests that the compound may interact with its targets in a dynamic manner, potentially altering its form to engage with different biological molecules.
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound may play a role in the formation of carbon–carbon bonds in biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 123-127 °c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can be used as a biological material or organic compound for life science-related research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, the compound’s action may be influenced by the pH of the environment, as boronic acids are known to exhibit different reactivities at different pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Fluoro-2-formylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-2-nitrobenzene with diethyl borate under mild conditions. The reaction typically proceeds as follows :
- Dissolve 3-fluoro-2-nitrobenzene in a suitable solvent, such as dichloromethane.
- Add diethyl borate to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar principles as laboratory synthesis. The key difference lies in the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), and heat.
Oxidation: Potassium permanganate or chromium trioxide, solvent (e.g., water or acetone), and heat.
Reduction: Sodium borohydride or lithium aluminum hydride, solvent (e.g., ethanol or ether), and room temperature.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Fluoro-2-carboxyphenylboronic acid.
Reduction: 3-Fluoro-2-hydroxymethylphenylboronic acid.
Scientific Research Applications
(3-Fluoro-2-formylphenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Material Science: It is used in the preparation of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Research: The compound is studied for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the fluorine atom.
3-Fluorophenylboronic acid: Similar structure but lacks the formyl group.
2-Fluoro-3-formylphenylboronic acid: Similar structure with the formyl group in a different position.
Uniqueness
(3-Fluoro-2-formylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(3-fluoro-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWLCYABLWGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696532 | |
Record name | (3-Fluoro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-15-7 | |
Record name | B-(3-Fluoro-2-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871126-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-formylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 3-fluoro-2-formylphenylboronic acid useful in synthesizing biologically active compounds?
A1: This compound serves as a valuable building block for creating diverse cyclic aminoboron compounds with promising antimicrobial properties [, ]. Its structure, featuring both an aldehyde and a boronic acid group, enables its participation in various chemical reactions. For example, it readily reacts with diamines to form cyclic structures through a two-step process involving initial aldimine formation followed by intramolecular hydroamination [].
Q2: The research mentions a "desfluoro impurity" encountered during the synthesis of 3-fluoro-2-formylphenylboronic acid. Can you elaborate on this challenge and its implications?
A2: During the synthesis of 3-fluoro-2-formylphenylboronic acid, a significant challenge arises from a competing hydrodefluorination reaction []. This side reaction leads to the formation of an undesired "desfluoro impurity," diminishing the yield and purity of the target compound. Researchers identified this impurity as a result of a benzyne pathway, where a hydride nucleophile attacks the fluorine-bearing carbon, ultimately replacing the fluorine atom with a hydrogen atom. This finding emphasizes the need for carefully controlled reaction conditions during synthesis to minimize this side reaction and ensure high purity of 3-fluoro-2-formylphenylboronic acid for further applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.